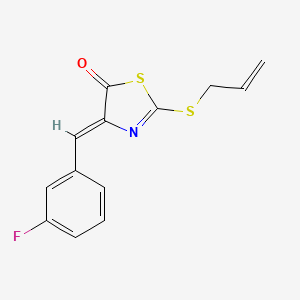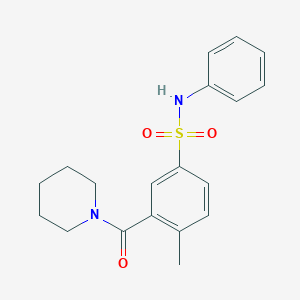
N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide, also known as CPTA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPTA belongs to the class of tetrazole-containing compounds, which have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of ion channels, such as voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons. This compound may also act by inhibiting the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the frequency and duration of seizures in animal models of epilepsy. This compound has also been shown to reduce the infarct volume and improve neurological deficits in animal models of stroke. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of microglia, which are involved in the inflammatory response in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. Another advantage is its low toxicity profile, which makes it a safe compound for use in animal studies. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
For the study of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide include investigating its potential therapeutic applications in other neurological disorders and developing novel analogs with improved pharmacokinetic properties and efficacy.
Synthesis Methods
The synthesis of N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide involves the reaction of 2-phenyl-2-(1H-tetrazol-1-yl)acetic acid with cycloheptylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.
Scientific Research Applications
N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been reported to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. This compound has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
N-cycloheptyl-2-phenyl-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(18-14-10-6-1-2-7-11-14)15(21-12-17-19-20-21)13-8-4-3-5-9-13/h3-5,8-9,12,14-15H,1-2,6-7,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQYQYPQURTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(C2=CC=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)
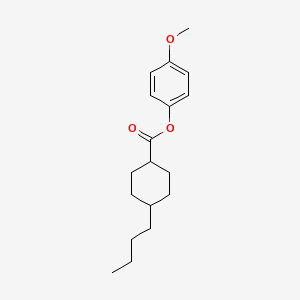
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
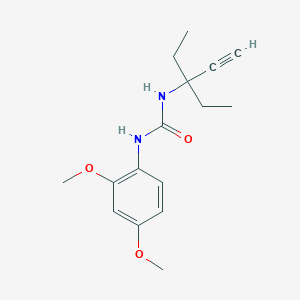
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
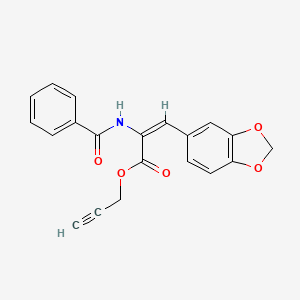
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
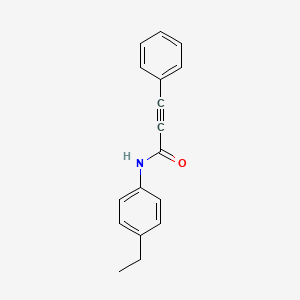
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)
